4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine

Lipophilicity Physicochemical Properties Fluorine Chemistry

4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine is a rigid, saturated bioisostere of para-substituted phenyl rings. The bridgehead -CHF₂ group uniquely functions as a lipophilic hydrogen-bond donor—a feature absent in -CF₃ or -CH₃ analogs—enhancing target engagement in hydrophobic CNS pockets. Its defined N→C4 exit vector (~2.6 Å) mimics para-disubstituted phenyl geometry while improving solubility and metabolic stability. Ideal for fragment-based screening, lead optimization, and replacing aniline/benzylic amine fragments in oncology, immunology, and metabolic disease programs.

Molecular Formula C9H15F2N
Molecular Weight 175.223
CAS No. 1245643-16-6
Cat. No. B566695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine
CAS1245643-16-6
Molecular FormulaC9H15F2N
Molecular Weight175.223
Structural Identifiers
SMILESC1CC2(CCC1(CC2)C(F)F)N
InChIInChI=1S/C9H15F2N/c10-7(11)8-1-4-9(12,5-2-8)6-3-8/h7H,1-6,12H2
InChIKeyUCZUVCWTOKXZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine (CAS 1245643-16-6): A Defined Building Block for Lipophilic Bioisostere and Fluorinated Scaffold Procurement


4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine (CAS 1245643-16-6) is a saturated, bicyclic primary amine characterized by a rigid bicyclo[2.2.2]octane scaffold bearing a difluoromethyl (-CHF₂) substituent at the bridgehead 4-position . The compound serves as a conformationally constrained amine building block, typically supplied as the hydrochloride salt (CAS 2108847-62-5) with a molecular weight of 175.22 g/mol (free base) and calculated logP of 1.53 (HCl salt) . The bicyclo[2.2.2]octane core functions as a three-dimensional, saturated phenyl bioisostere in medicinal chemistry programs, while the difluoromethyl group introduces a stereoelectronically distinct, metabolically stable hydrogen-bond donor motif [1].

Why Unsubstituted, Trifluoromethyl, or Alternative Bicyclic Amines Cannot Substitute 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine


Substitution with generic bicyclo[2.2.2]octan-1-amine, its trifluoromethyl analog, or other bridgehead amines is not functionally equivalent due to the unique stereoelectronic and physicochemical profile conferred by the difluoromethyl group. The -CHF₂ substituent occupies a distinct 'lipophilic hydrogen bond donor' space relative to -CF₃ (more lipophilic, no hydrogen-bond donation) and -CH₃ (less lipophilic, no fluorine-mediated interactions) [1]. This subtle but critical differentiation directly impacts logD, metabolic stability, and target engagement profiles. Furthermore, the bicyclo[2.2.2]octane core provides a defined exit vector (N→C4 distance) that differs from smaller cage systems (e.g., BCP), thereby influencing molecular geometry and binding site compatibility [2]. Procurement decisions must therefore consider the specific physicochemical and structural attributes of this difluoromethylated scaffold rather than assuming interchangeability with other in-class amines.

Quantitative Differentiation of 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine Against Key Analogs


LogP (Lipophilicity) Comparison: Difluoromethyl vs. Trifluoromethyl Bicyclo[2.2.2]octan-1-amine

The difluoromethyl-substituted compound exhibits a measured logP of 1.53 (HCl salt, calculated) , whereas the corresponding trifluoromethyl analog (4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine) demonstrates a lower ACD/LogP of 1.29 . This quantifiable difference in lipophilicity (ΔlogP ≈ +0.24 for -CHF₂ vs. -CF₃) indicates that the difluoromethyl group imparts moderately increased lipophilicity relative to the trifluoromethyl variant, consistent with the unique polar hydrophobicity of the -CHF₂ moiety.

Lipophilicity Physicochemical Properties Fluorine Chemistry

Impact of 4-Substituent on Basicity (pKa) in Bicyclo[2.2.2]octan-1-amines

The introduction of a 4-substituent modulates the basicity of the bridgehead amine. The difluoromethyl analog is predicted to have a pKa value lower than that of the unsubstituted bicyclo[2.2.2]octan-1-amine (pKa ~10.7) but higher than the 4-fluoromethyl variant (predicted pKa 10.63±0.40) [1]. This intermediate basicity results from the electron-withdrawing inductive effect of the difluoromethyl group, which reduces electron density at the amine nitrogen, thereby influencing protonation state under physiological conditions and affecting both reactivity and pharmacokinetic behavior.

pKa Basicity Amine Reactivity

Metabolic Stability Advantage of the Difluoromethyl Group

The difluoromethyl group (-CHF₂) is recognized as a metabolically stable lipophilic hydrogen bond donor, offering resistance to oxidative metabolism compared to non-fluorinated alkyl groups or metabolically labile functional groups [1]. While direct microsomal stability data for 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine are not publicly available, extensive medicinal chemistry literature establishes that the -CHF₂ moiety significantly reduces CYP-mediated oxidation at the adjacent carbon relative to -CH₃ or -CH₂- groups, thereby prolonging half-life and improving in vivo exposure [2]. This class-level advantage positions the compound as a preferred building block for programs targeting improved DMPK profiles.

Metabolic Stability CYP450 Fluorine Effect

Exit Vector Geometry: N→C4 Distance Defines Spatial Orientation

The bicyclo[2.2.2]octane scaffold provides a defined exit vector distance of approximately 2.6 Å between the bridgehead amine nitrogen and the C4-substituent carbon, a geometry distinct from smaller bicyclo[1.1.1]pentane (BCP) amines (≈1.8 Å) and larger cubane systems (≈2.6 Å but with different angular orientation) [1]. The difluoromethyl group at C4 further defines the spatial projection of the lipophilic hydrogen bond donor motif, offering a unique combination of vector length and angle that can be exploited to probe binding site topography in fragment-based drug design and to optimize ligand-target complementarity.

Exit Vector Scaffold Geometry Fragment-Based Drug Design

Targeted Application Scenarios for 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine Based on Differentiated Evidence


Optimization of CNS-Penetrant Leads Requiring Balanced Lipophilicity and Metabolic Stability

The intermediate logP of 1.53 (compared to 1.29 for -CF₃ analog) combined with the established metabolic resilience of the -CHF₂ group positions 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine as a strategic building block for central nervous system (CNS) drug discovery programs [1]. Its lipophilic hydrogen bond donor character may also facilitate engagement with polar residues within hydrophobic CNS target pockets, such as GPCRs or ion channels, while the rigid bicyclo[2.2.2]octane core reduces conformational entropy penalties upon binding.

Bioisosteric Replacement of para-Substituted Phenyl Rings in Kinase or GPCR Inhibitors

As a saturated bioisostere of a para-substituted phenyl ring, the bicyclo[2.2.2]octane scaffold with a 4-difluoromethyl substituent offers a three-dimensional, aliphatic alternative that can improve solubility, reduce aromatic π-stacking liabilities, and enhance ligand efficiency [2]. The defined N→C4 exit vector (~2.6 Å) closely mimics the para-disubstituted phenyl geometry while introducing a metabolically robust, fluorine-bearing motif, making this compound particularly suitable for replacing aniline or benzylic amine fragments in advanced lead optimization.

Fragment-Based Drug Discovery and Chemical Biology Probe Design Requiring Defined Exit Vectors

The precise spatial relationship between the amine handle and the difluoromethyl group provides a tool for fragment-based screening and chemical probe development. The unique combination of vector length (~2.6 Å) and the stereoelectronic signature of the -CHF₂ group enables systematic exploration of binding site topography, particularly in targets where both lipophilic and hydrogen-bonding interactions are critical [2]. The compound's commercial availability at research scale further supports its utility in early-stage hit expansion and SAR campaigns.

Building Block for the Synthesis of Fluorinated Bioactive Molecules with Improved DMPK Profiles

Given the well-documented advantages of the -CHF₂ group in retarding oxidative metabolism [1], 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine is an attractive intermediate for the construction of drug-like molecules where metabolic liability of the 4-position is a concern. It can serve as a precursor to amides, sulfonamides, ureas, or secondary amines that retain the beneficial fluorine-mediated effects, thereby offering a direct route to enhancing the pharmacokinetic properties of lead series in oncology, immunology, or metabolic disease programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.